Enhanced Lipophilicity (LogP) Relative to Unsubstituted and 1-Methyl Scaffolds
The calculated LogP for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is 1.88, representing a >0.7 LogP unit increase compared to the 1-methyl analog (calculated LogP 1.1) and a >1.0 LogP unit increase over the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (calculated LogP 0.8) . This difference is highly significant for membrane permeability and oral bioavailability as predicted by Lipinski's Rule of 5.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.88388 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: LogP ~1.1; 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: LogP ~0.8 |
| Quantified Difference | +0.78 LogP units vs 1-methyl analog; +1.08 LogP units vs unsubstituted analog |
| Conditions | Calculated property using standard software (as reported on vendor technical datasheets) |
Why This Matters
A LogP of ~1.9 is within the optimal range (1-3) for balancing aqueous solubility and passive membrane diffusion, making this compound a superior starting point for oral drug candidate development compared to its less lipophilic analogs.
